4-(Furan-3-yl)butan-2-ol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H12O2 |
|---|---|
Molecular Weight |
140.18 g/mol |
IUPAC Name |
4-(furan-3-yl)butan-2-ol |
InChI |
InChI=1S/C8H12O2/c1-7(9)2-3-8-4-5-10-6-8/h4-7,9H,2-3H2,1H3 |
InChI Key |
QEOXKTBMWSMNDM-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC1=COC=C1)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 4 Furan 3 Yl Butan 2 Ol and Its Stereoisomers
Retrosynthetic Disconnection Strategies for the 4-(Furan-3-yl)butan-2-ol Scaffold
Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.com For this compound, two primary disconnection points offer logical pathways for its construction: the carbon-carbon bond linking the furan (B31954) ring to the alkyl side chain, and the bonds within the chiral butan-2-ol unit itself.
The formation of carbon-carbon bonds is a fundamental transformation in organic synthesis, enabling the construction of complex molecular backbones. alevelchemistry.co.uknih.gov Disconnecting the bond between the furan ring and the butan-2-ol side chain is a primary retrosynthetic strategy. This approach relies on established methods for functionalizing heterocyclic rings.
Key strategies for this disconnection include:
Friedel-Crafts Acylation: This approach involves the reaction of furan with a suitable acylating agent, such as 4-chlorobutanoyl chloride or but-3-enoyl chloride, in the presence of a Lewis acid catalyst. The resulting ketone can then be further manipulated (e.g., reduction of the carbonyl and/or double bond) to yield the target alcohol.
Metal-Catalyzed Cross-Coupling Reactions: Modern cross-coupling reactions provide a powerful means to form C(sp²)-C(sp³) bonds. acs.org This strategy would involve coupling a 3-functionalized furan (e.g., 3-bromofuran (B129083) or furan-3-boronic acid) with a corresponding 4-carbon partner containing a protected alcohol or ketone functionality. Reactions like the Suzuki, Stille, or Negishi couplings are well-suited for this purpose.
Organometallic Addition: An alternative involves the generation of a furan-3-yl organometallic species, such as 3-furyllithium or a 3-furyl Grignard reagent. This nucleophile can then react with an electrophilic 4-carbon chain, for instance, by opening a suitable epoxide like 1,2-epoxybutane (B156178) or reacting with a protected 4-halobutan-2-ol.
These varied approaches offer flexibility in precursor selection and reaction conditions, allowing chemists to tailor the synthesis based on functional group compatibility and desired scale.
The second major retrosynthetic disconnection focuses on constructing the butan-2-ol side chain, which contains the stereogenic center. This strategy often begins with a simpler furan derivative, such as 3-methylfuran (B129892) or 3-acetylfuran, and elaborates the side chain step-by-step.
Common disconnections for this moiety lead to key precursors:
From 4-(Furan-3-yl)butan-2-one (B15319519): The most direct approach involves the disconnection of the C-O-H bond of the alcohol, identifying 4-(furan-3-yl)butan-2-one as the immediate precursor. This ketone is an ideal substrate for asymmetric reduction methodologies, which will be discussed in section 2.2.
From 3-(Furan-3-yl)propanal: An aldol-type disconnection between the C2 and C3 carbons of the butane (B89635) chain leads to 3-(furan-3-yl)propanal and a methyl nucleophile synthon. The forward reaction would involve the addition of an organometallic reagent like methylmagnesium bromide or methyllithium (B1224462) to the aldehyde, followed by an aqueous workup to furnish the racemic alcohol.
From Furan-3-acrolein: Another possibility involves starting with furan-3-acrolein. A conjugate addition of a methyl group (e.g., using a Gilman cuprate) would form 3-(furan-3-yl)butanal, which can then be reduced to the target alcohol.
These strategies highlight the importance of carbonyl chemistry in building the chiral alcohol functionality, with the choice of precursor often dictated by the intended method for introducing chirality.
Enantioselective Synthesis of (R)- and (S)-4-(Furan-3-yl)butan-2-ol
Producing a single enantiomer of a chiral molecule is critical for pharmaceutical applications. nih.gov Biocatalytic and chemocatalytic methods are the primary tools for achieving high enantioselectivity. nih.gov The synthesis of (R)- and (S)-4-(Furan-3-yl)butan-2-ol can be accomplished through asymmetric catalysis, which creates the desired stereocenter with high fidelity.
Asymmetric catalysis utilizes chiral catalysts to influence the stereochemical outcome of a reaction, producing an excess of one enantiomer over the other. This can be achieved through organocatalysis, which uses small organic molecules, or through transition metal catalysis, which employs complexes of metals like ruthenium, rhodium, and iridium. nih.govnih.gov
Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering mild reaction conditions and avoiding the use of potentially toxic metals. nih.govnih.gov While direct organocatalytic synthesis of this compound is not extensively documented, established principles can be applied to its precursors.
For instance, an asymmetric aldol (B89426) reaction between a furan-based aldehyde and a ketone, mediated by a chiral proline-derived catalyst, could establish a chiral center. Similarly, organocatalytic conjugate additions to α,β-unsaturated systems containing a furan moiety can create stereocenters with high enantiomeric excess (ee). acs.org The development of novel organocatalytic cascades has enabled the synthesis of various chiral furan derivatives in high yields and stereoselectivities, demonstrating the potential of this approach. nih.govresearchgate.net
Table 1: Examples of Organocatalytic Approaches for Chiral Heterocycles
| Reaction Type | Catalyst Type | Substrate Class | Outcome |
|---|---|---|---|
| Asymmetric Epoxidation | Proline-derived | α,β-Unsaturated Aldehydes | Chiral Epoxides |
| Michael Addition | Chiral Amine | Furan-containing enones | Chiral Adducts |
This table presents conceptual applications of established organocatalytic reactions to furan-containing substrates.
Transition metal catalysis is a highly effective and widely used method for asymmetric synthesis. rsc.org The most practical route to enantiopure (R)- or (S)-4-(Furan-3-yl)butan-2-ol is the asymmetric hydrogenation of the precursor ketone, 4-(furan-3-yl)butan-2-one.
Asymmetric Hydrogenation: This reaction involves the reduction of a prochiral ketone or olefin using hydrogen gas in the presence of a chiral transition metal catalyst. Ruthenium, rhodium, and iridium complexes bearing chiral phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands are particularly effective. nih.gov For example, Ru-BINAP catalysts are renowned for the asymmetric hydrogenation of a wide range of ketones, often providing the corresponding alcohols with excellent conversions and enantioselectivities (>95% ee). The choice of the ligand's chirality (e.g., (R)-BINAP vs. (S)-BINAP) directly determines whether the (R)- or (S)-alcohol is produced. The asymmetric hydrogenation of furan rings themselves to produce chiral tetrahydrofurans has also been successfully developed using chiral iridium and ruthenium catalysts. nih.govnih.govacs.org
Table 2: Selected Transition Metal Catalysts for Asymmetric Hydrogenation
| Catalyst System | Substrate Type | Product Type | Typical ee (%) |
|---|---|---|---|
| Ru(II)-BINAP-diamine | Aryl Ketones | Chiral Secondary Alcohols | >98 |
| Rh(I)-DIPAMP | Prochiral Alkenes | Chiral Alkanes | >95 |
Data compiled from representative studies on asymmetric hydrogenation.
Asymmetric C-C Coupling: While less direct, asymmetric cross-coupling reactions could also be employed. For example, a reaction between 3-furylzinc chloride and a chiral secondary alkyl halide, catalyzed by a chiral palladium complex, could form the C-C bond while retaining the stereochemistry of the alkyl partner. However, asymmetric hydrogenation of a ketone precursor is generally a more convergent and efficient strategy for this specific target molecule.
Chiral Auxiliary and Chiral Pool Strategies for Enantioenrichment
The synthesis of enantioenriched this compound can be approached through the use of chiral auxiliaries. This strategy involves the temporary incorporation of a chiral molecule to guide the stereochemical outcome of a key reaction, followed by its removal to yield the desired enantiomerically enriched product.
A potential strategy for synthesizing a specific enantiomer of this compound would involve the asymmetric reduction of a precursor ketone, 4-(furan-3-yl)butan-2-one. This can be achieved by first converting the ketone into a chiral enamine or imine using a chiral auxiliary, such as a proline derivative or a chiral amine. The subsequent reduction of the C=N double bond would proceed with high diastereoselectivity, directed by the chiral auxiliary. Finally, removal of the auxiliary would furnish the desired chiral alcohol.
Alternatively, an aldol-type reaction employing a chiral auxiliary could be utilized. For instance, a chiral oxazolidinone auxiliary could be attached to an acetate-derived moiety. The resulting chiral enolate would then react with 3-furaldehyde. The chiral auxiliary would control the facial selectivity of the reaction, leading to a diastereomerically enriched aldol adduct. Subsequent removal of the auxiliary and reduction of the ketone would yield the target alcohol with high enantiomeric excess.
The chiral pool approach leverages naturally occurring chiral molecules as starting materials. For instance, a suitable chiral building block, such as a derivative of a natural amino acid or a carbohydrate, could be elaborated through a series of stereochemically controlled reactions to construct the this compound framework. This strategy has the advantage of starting with a molecule of known absolute configuration, which is then transferred to the final product.
Table 1: Comparison of Chiral Auxiliary Strategies
| Strategy | Key Transformation | Typical Auxiliaries | Advantages | Disadvantages |
| Asymmetric Reduction | Reduction of a prochiral ketone | Proline derivatives, chiral amines | High enantioselectivity, well-established methods | Requires synthesis of the precursor ketone |
| Asymmetric Aldol Reaction | Aldol addition to 3-furaldehyde | Evans oxazolidinones, SAMP/RAMP hydrazones | Creates two stereocenters simultaneously, high diastereoselectivity | Multi-step sequence, removal of auxiliary can be harsh |
| Chiral Pool Synthesis | Elaboration of a natural product | Sugars, amino acids, terpenes | Starts with 100% enantiomerically pure material | Can involve lengthy synthetic sequences |
Chemoenzymatic and Biocatalytic Pathways for Stereoselective Production
Chemoenzymatic and biocatalytic methods offer powerful and environmentally benign alternatives for the stereoselective synthesis of this compound. These approaches utilize enzymes or whole microorganisms to catalyze key transformations with high enantio- and regioselectivity.
A highly effective strategy would be the kinetic resolution of racemic this compound. This can be achieved using a lipase (B570770), such as Candida antarctica lipase B (CALB), to selectively acylate one of the enantiomers. The reaction would result in a mixture of one enantiomer as the acetate (B1210297) ester and the other as the unreacted alcohol, which can then be separated. The acetylated enantiomer can be subsequently hydrolyzed to afford the pure alcohol.
Alternatively, the asymmetric reduction of the precursor ketone, 4-(furan-3-yl)butan-2-one, can be accomplished using a ketoreductase (KRED) or a dehydrogenase enzyme. A wide range of commercially available KREDs can be screened to identify an enzyme that reduces the ketone to either the (R)- or (S)-alcohol with high enantiomeric excess. This approach is often highly efficient and can be performed under mild reaction conditions. Whole-cell biocatalysis, using microorganisms such as baker's yeast (Saccharomyces cerevisiae), can also be employed for this reduction.
Table 2: Biocatalytic Approaches for Enantioselective Synthesis
| Approach | Enzyme/Organism | Transformation | Key Advantages |
| Kinetic Resolution | Lipase (e.g., CALB) | Selective acylation of one enantiomer of the racemic alcohol | High enantioselectivity, mild conditions |
| Asymmetric Reduction | Ketoreductase (KRED) | Enantioselective reduction of 4-(furan-3-yl)butan-2-one | High enantiomeric excess, high theoretical yield |
| Whole-Cell Biocatalysis | Baker's yeast (S. cerevisiae) | Enantioselective reduction of 4-(furan-3-yl)butan-2-one | Inexpensive catalyst, simple setup |
Total Synthesis of Racemic this compound
Convergent and Linear Synthetic Route Development
The total synthesis of racemic this compound can be designed using either a linear or a convergent approach.
A linear synthesis would involve the sequential modification of a starting material. A plausible linear route could begin with 3-furaldehyde. A Wittig reaction with an appropriate phosphorane, such as (1-ethoxycarbonylethylidene)triphenylphosphorane, would yield an α,β-unsaturated ester. Subsequent hydrogenation of the double bond and reduction of the ester would provide the corresponding alcohol, which could then be oxidized to the target ketone, 4-(furan-3-yl)butan-2-one. Finally, reduction of the ketone would afford racemic this compound.
A convergent synthesis would involve the independent synthesis of key fragments of the molecule, which are then combined in a later step. For this compound, a convergent approach could involve the preparation of a 3-furyl Grignard or organolithium reagent and its subsequent reaction with propylene (B89431) oxide. This would directly form the carbon skeleton and install the hydroxyl group at the correct position. Another convergent strategy could be the coupling of a 3-furyl halide with a suitable butanol derivative using a cross-coupling reaction.
Tandem and Cascade Reactions in Synthesis
While specific tandem or cascade reactions for the synthesis of this compound are not documented, one can envision their application to streamline the synthesis. For instance, a tandem conjugate addition-aldol reaction could be a powerful strategy. A nucleophile could be added to a suitable α,β-unsaturated furan derivative, and the resulting enolate could be trapped in situ with an aldehyde to construct the butanol side chain in a single operation.
Green Chemistry Principles Applied to the Synthesis of this compound
Atom Economy and Reaction Efficiency Optimization
Applying green chemistry principles to the synthesis of this compound is crucial for developing sustainable and environmentally friendly processes. Atom economy is a key metric that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final product.
To maximize atom economy in the synthesis of this compound, reactions with minimal byproduct formation should be prioritized. For example, the convergent synthesis involving the addition of a 3-furyl organometallic reagent to propylene oxide would have a high atom economy, as all the atoms from both reactants are incorporated into the product in the key bond-forming step. In contrast, a Wittig reaction, while effective, has a lower atom economy due to the formation of triphenylphosphine (B44618) oxide as a stoichiometric byproduct.
Reaction efficiency can be further optimized by choosing catalytic methods over stoichiometric ones. For instance, using a catalytic amount of a reducing agent for the conversion of 4-(furan-3-yl)butan-2-one to the alcohol is preferable to using a stoichiometric amount of a metal hydride reagent. Biocatalytic reductions are particularly advantageous in this regard, as they operate under mild conditions and often in aqueous media, reducing the need for harsh reagents and organic solvents.
Table 3: Green Chemistry Metrics for Potential Synthetic Steps
| Reaction Type | Atom Economy | Key Byproducts | Green Chemistry Considerations |
| Grignard reaction with epoxide | High | None in the key step | Requires anhydrous conditions and ethereal solvents |
| Wittig reaction | Low | Triphenylphosphine oxide | Stoichiometric byproduct, potential for solvent waste |
| Catalytic hydrogenation | High | None | Use of precious metal catalysts, high pressure |
| Biocatalytic reduction | High | Minimal | Aqueous media, mild conditions, biodegradable catalyst |
Solvent Minimization and Alternative Media (e.g., Water, Ionic Liquids)
The principles of green chemistry encourage the reduction or elimination of hazardous solvents in chemical processes. For the synthesis of this compound and its stereoisomers, significant advancements have been made in utilizing alternative media such as water and ionic liquids. These approaches not only mitigate the environmental impact but can also offer unique advantages in terms of reactivity, selectivity, and catalyst recyclability. The primary strategy in this context often involves the asymmetric reduction of the prochiral ketone, 4-(furan-3-yl)butan-2-one, to the desired chiral alcohol.
Biocatalytic Reductions in Aqueous Media
Water is the most desirable solvent from a green chemistry perspective due to its abundance, non-toxicity, and non-flammability. Biocatalysis, particularly the use of enzymes like alcohol dehydrogenases (ADHs), is exceptionally well-suited for aqueous environments. nih.govnih.gov Whole-cell biocatalysts are often employed, which circumvents the need for costly enzyme purification and provides in situ cofactor regeneration. nih.gov
The asymmetric reduction of 4-(furan-3-yl)butan-2-one can be effectively carried out using whole cells of various microorganisms, such as Saccharomyces cerevisiae (baker's yeast), Pichia, and Candida species. These biocatalytic systems typically operate in aqueous buffer solutions, often with a co-substrate like glucose for cofactor regeneration. The enantioselectivity of these reductions is highly dependent on the specific microbial strain and the enzymes it expresses.
For instance, research on analogous furan-containing ketones has demonstrated the feasibility of achieving high enantiomeric excess (e.e.) and good yields in aqueous media. While specific data for 4-(furan-3-yl)butan-2-one is not extensively published, the results from similar substrates provide a strong indication of the potential of this methodology.
Table 1: Representative Biocatalytic Reduction of Furan-Containing Ketones in Aqueous Media
| Entry | Biocatalyst | Substrate | Co-substrate | Solvent | Temp (°C) | Yield (%) | e.e. (%) | Ref. |
| 1 | Pichia jadinii HBY61 | 4-hydroxy-2-butanone | Glucose | Water/Buffer | 30 | 85.1 | >99 (R) | researchgate.net |
| 2 | Candida krusei ZJB-09162 | 4-hydroxy-2-butanone | Glucose | Water/Buffer | 30 | - | >99 (R) | researchgate.net |
| 3 | Rhodococcus ruber DSM 44541 | Acetophenone | Isopropanol (B130326) | Water/Buffer | 30 | >99 | >99 (S) | nih.gov |
| 4 | Lactobacillus kefir | Phenylglyoxylic acid | Glucose | Water/Buffer | 30 | 95 | >99 (R) | nih.gov |
This table presents data for analogous reductions to illustrate the potential for the target compound.
Ionic Liquids as Alternative Media and Catalysts
Ionic liquids (ILs) are salts with low melting points that exist as liquids at or near room temperature. Their negligible vapor pressure, high thermal stability, and ability to dissolve a wide range of organic and inorganic compounds make them attractive alternatives to volatile organic solvents. frontiersin.orgorientjchem.org In the context of synthesizing furan derivatives, ILs can act as both the solvent and the catalyst. frontiersin.orgorientjchem.org
Acidic ionic liquids, such as 1-butyl-3-methylimidazolium hydrogen sulfate (B86663) ([bmim]HSO₄), have been shown to effectively catalyze various organic transformations, including those for the synthesis of furan-containing compounds. orientjchem.org While direct reduction of ketones in ionic liquids is an area of ongoing research, the use of ILs in transfer hydrogenation reactions is a promising approach. In such a system, a hydrogen donor (e.g., isopropanol or formic acid) and a suitable metal catalyst could facilitate the reduction of 4-(furan-3-yl)butan-2-one in an ionic liquid medium.
The key advantages of using ionic liquids include the potential for enhanced reaction rates and selectivities, as well as the ease of catalyst and solvent recycling. After the reaction, the product can often be extracted with a conventional organic solvent, leaving the catalyst dissolved in the ionic liquid phase, which can then be reused.
Table 2: Potential Transfer Hydrogenation of a Prochiral Ketone in an Ionic Liquid Medium
| Entry | Catalyst System | Hydrogen Donor | Ionic Liquid | Temp (°C) | Time (h) | Conversion (%) | e.e. (%) |
| 1 | Ru-complex | Isopropanol | [bmim][PF₆] | 80 | 12 | >95 | >98 |
| 2 | Rh-complex | HCOOH/NEt₃ | [emim][NTf₂] | 50 | 24 | >99 | >99 |
This is a hypothetical table based on established transfer hydrogenation systems in ionic liquids for analogous ketones.
Mechanistic Investigations and Chemical Transformations of 4 Furan 3 Yl Butan 2 Ol
Reactivity Profiling of the Furan (B31954) Ring System
The furan ring in 4-(Furan-3-yl)butan-2-ol is an electron-rich aromatic system, which makes it susceptible to a variety of chemical transformations. Its reactivity is influenced by the presence of the 3-alkyl substituent, which directs the outcomes of several key reactions. The chemistry of furan derivatives is a significant area of research due to their wide applicability in organic synthesis as masked 1,4-dicarbonyl compounds, dienes in cycloaddition reactions, and versatile heterocyclic building blocks. thieme-connect.com
Electrophilic Aromatic Substitution (EAS) Pathways
The furan ring is significantly more reactive than benzene (B151609) towards electrophiles. uomustansiriyah.edu.iq This heightened reactivity means that electrophilic aromatic substitution (EAS) can often proceed under milder conditions. In substituted furans, the position of substitution is directed by the existing substituents. The oxygen atom of the furan ring directs electrophilic attack to the adjacent α-positions (C2 and C5).
For 3-substituted furans such as this compound, the butan-2-ol side chain acts as an electron-donating alkyl group. This group further activates the furan ring towards EAS. The substitution is expected to occur preferentially at the C2 and C5 positions, which are ortho and para, respectively, to the directing alkyl group. matanginicollege.ac.in
Attack at C2: The intermediate carbocation is stabilized by three resonance structures. matanginicollege.ac.in
Attack at C5: The intermediate carbocation is also well-stabilized.
Attack at C4: This position is the least favored as the resulting intermediate is less stable. uomustansiriyah.edu.iq
While both C2 and C5 are electronically favored, steric hindrance from the adjacent butan-2-ol chain at C3 might influence the regioselectivity, potentially favoring substitution at the less encumbered C5 position in certain cases. Common EAS reactions like nitration, halogenation, and Friedel-Crafts acylation are expected to follow this reactivity pattern, though the strong acids used in some of these reactions can lead to polymerization or ring-opening of the sensitive furan nucleus. uomustansiriyah.edu.iq
Pericyclic Reactions: Diels-Alder Cycloadditions and Related Processes
The furan ring can function as a 1,3-diene in pericyclic reactions, most notably the Diels-Alder [4+2] cycloaddition. While furan itself is a somewhat reluctant diene compared to more reactive dienes like cyclopentadiene, its reactivity can be significantly enhanced by the presence of electron-donating substituents. rsc.org The alkyl group at the C3 position of this compound increases the energy of the Highest Occupied Molecular Orbital (HOMO) of the furan ring, thereby increasing its reactivity towards electron-deficient dienophiles. rsc.org
The reaction of this compound with a typical dienophile, such as maleimide (B117702) or methyl acrylate (B77674), would yield a 7-oxabicyclo[2.2.1]heptene derivative. These cycloadditions can form two diastereomeric products: the kinetically favored endo adduct and the thermodynamically more stable exo adduct. mdpi.com For many furan/maleimide cycloadditions, the reactions are reversible, allowing for the isolation of the thermodynamic product upon prolonged reaction times or heating. mdpi.com The regioselectivity of the cycloaddition with unsymmetrical dienophiles is governed by frontier molecular orbital (FMO) theory. researchgate.net
| Diels-Alder Reactivity of this compound | ||
|---|---|---|
| Factor | Influence on Reactivity | Expected Outcome |
| Diene System | Furan ring | Acts as a 1,3-diene. thieme-connect.com |
| Substituent Effect | Electron-donating 3-alkyl group | Increases reaction rate compared to unsubstituted furan. rsc.org |
| Common Dienophiles | Maleimides, acrylates, dimethyl acetylenedicarboxylate | Forms 7-oxabicyclo[2.2.1]heptene derivatives. researchgate.netthieme-connect.com |
| Stereoselectivity | Kinetic vs. Thermodynamic Control | Formation of both endo (kinetic) and exo (thermodynamic) adducts is possible. mdpi.com |
| Reversibility | Retro-Diels-Alder reaction | The reaction can be reversible, especially upon heating. mdpi.comthieme-connect.com |
Directed Metalation and Functionalization of the Furan Core
Directed ortho metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. In furans, metalation (typically lithiation) occurs readily at the acidic C-H bonds at the C2 and C5 positions. For 3-alkylfurans, deprotonation with a strong base like n-butyllithium (n-BuLi) or sec-butyllithium (B1581126) (s-BuLi) typically leads to a mixture of 2- and 5-lithiated species. uoc.gr The ratio of these products is influenced by steric factors, with metalation at the less hindered C5 position often being favored over the more hindered C2 position. uoc.gr
In the case of this compound, the hydroxyl group of the side chain can complicate the reaction by being deprotonated first. Therefore, protection of the alcohol, for example as a silyl (B83357) ether, would be necessary before attempting metalation of the furan ring. Once the alcohol is protected, treatment with an alkyllithium base would likely yield a mixture of the 2-lithiated and 5-lithiated intermediates, which can then be trapped with various electrophiles (e.g., I₂, CO₂, aldehydes, silyl chlorides) to introduce new functional groups at these positions.
It has been noted that for some 3-substituted furans, particularly those with coordinating groups, lithiation can be directed specifically to the C2 position. uoc.gr However, for a simple alkyl group, a mixture is the more probable outcome.
Oxidative Transformations and Ring Opening Reactions
The electron-rich furan ring is sensitive to oxidation, which can lead to a variety of products, including ring-opened compounds. nrel.gov This reactivity is famously exploited in the Achmatowicz rearrangement, where furfuryl alcohols are oxidized to 6-hydroxy-2H-pyran-3(6H)-ones. thieme-connect.com Although this compound is not a furfuryl alcohol, its furan ring is still susceptible to similar oxidative pathways.
Common oxidizing agents can transform the furan moiety:
Singlet Oxygen (¹O₂): Photo-oxidation often leads to an endoperoxide intermediate which can be rearranged to form hydroxybutenolide structures. thieme-connect.com
Peroxy acids (e.g., m-CPBA): These reagents can epoxidize the furan double bonds or lead to ring-opening. thieme-connect.comnih.gov
Halogens (Br₂, Cl₂) or NBS: In the presence of water or alcohols, these reagents can lead to oxidative dearomatization, forming 2,5-dialkoxy-2,5-dihydrofurans, which are precursors to 1,4-dicarbonyl compounds upon hydrolysis. thieme-connect.comresearchgate.net
Studies on alkylated furans have shown they have low oxidative stability, tending to form polar ring-opening products that can subsequently polymerize into gums. nrel.gov For this compound, oxidation would likely break open the furan ring to yield a linear γ-keto-alkenol or related structures, depending on the specific oxidant and reaction conditions used.
Transformations of the Secondary Alcohol Functional Group
The secondary alcohol in this compound provides a handle for further chemical modification, with oxidation to the corresponding ketone being a primary transformation.
Selective Oxidation to Ketone Derivatives
The oxidation of the secondary alcohol in this compound to the ketone, 4-(Furan-3-yl)butan-2-one (B15319519), requires careful selection of reagents to avoid simultaneous oxidation of the sensitive, electron-rich furan ring. evitachem.com Strong, non-selective oxidizing agents like potassium permanganate (B83412) or acidic dichromate solutions are generally unsuitable as they can readily degrade the furan moiety. libretexts.orgbyjus.com
Several milder and more selective methods are available for this transformation:
| Selective Oxidation Methods for this compound | ||
|---|---|---|
| Method | Reagents | Key Features |
| Oppenauer Oxidation | Aluminum isopropoxide, acetone (B3395972) | Highly selective for secondary alcohols; mild, non-acidic conditions; avoids over-oxidation. mychemblog.comwikipedia.org |
| Swern Oxidation | Dimethyl sulfoxide (B87167) (DMSO), oxalyl chloride, triethylamine | Mild, avoids heavy metals; effective at low temperatures. organic-chemistry.org |
| Dess-Martin Oxidation | Dess-Martin periodinane (DMP) | Fast, mild, and neutral conditions; high yields. libretexts.org |
| PCC Oxidation | Pyridinium chlorochromate (PCC) | Milder than Jones reagent; selectively oxidizes secondary alcohols to ketones without affecting the furan ring under controlled conditions. libretexts.org |
| TEMPO-based Oxidation | TEMPO (catalyst), NaOCl (stoichiometric oxidant) | Highly selective for primary and secondary alcohols; operates under mild, often biphasic, conditions. organic-chemistry.org |
The Oppenauer oxidation is a particularly suitable choice as it is a gentle method that is highly selective for oxidizing secondary alcohols in the presence of other sensitive functional groups. mychemblog.comwikipedia.org It utilizes an aluminum alkoxide catalyst and a carbonyl compound like acetone as a hydride acceptor, proceeding through a six-membered transition state. wikipedia.org Similarly, modern methods based on TEMPO or DMP offer excellent selectivity under mild, non-acidic conditions, minimizing the risk of furan ring degradation. libretexts.orgorganic-chemistry.org The successful execution of this selective oxidation yields 4-(Furan-3-yl)butan-2-one, a valuable synthetic intermediate. evitachem.com
Nucleophilic Substitution Reactions and Stereochemical Control
Nucleophilic substitution at the secondary alcohol center of this compound involves the replacement of the hydroxyl group (or a derivative) by a nucleophile. The reaction can proceed through different mechanisms, primarily SN1 or SN2, which have significant stereochemical implications.
The stereochemical outcome of a nucleophilic substitution reaction is highly dependent on the reaction mechanism. fiveable.me In an SN2 reaction, the nucleophile attacks the carbon atom from the side opposite to the leaving group, resulting in a predictable inversion of stereochemistry. fiveable.me For a chiral starting material like (S)-4-(furan-3-yl)butan-2-ol, this would lead to the corresponding R-configured product. fiveable.me The rate and success of the SN2 pathway are influenced by factors such as the strength of the nucleophile, the nature of the leaving group, and steric hindrance around the reaction center. fiveable.me
Conversely, an SN1 mechanism proceeds through a planar carbocation intermediate. The nucleophile can then attack this intermediate from either face, typically leading to a racemic or near-racemic mixture of products, eroding stereochemical control. The stability of the potential secondary carbocation at the C2 position of this compound, influenced by the adjacent furan ring, would be a key factor in determining the likelihood of an SN1 pathway.
Studies on related systems have shown that the nucleophilicity of the attacking species has a significant impact on stereoselectivity in SN1-like reactions. nih.gov Weaker nucleophiles often result in higher stereoselectivity, whereas stronger, more reactive nucleophiles can lead to a loss of selectivity as the reaction rate approaches the diffusion limit. nih.gov To achieve stereochemical control, reaction conditions must be carefully selected to favor one mechanistic pathway over the other. For instance, using a good leaving group in a polar aprotic solvent with a strong nucleophile would favor the SN2 mechanism and thus, inversion of configuration.
Table 1: Factors Influencing Stereochemical Control in Nucleophilic Substitution
| Factor | Favors S | Favors S | Rationale |
| Substrate | Tertiary > Secondary | Methyl > Primary > Secondary | Steric hindrance prevents backside attack required for S |
| Nucleophile | Weak (e.g., H₂O, ROH) | Strong (e.g., I⁻, CN⁻, RS⁻) | Strong nucleophiles are required for the concerted S |
| Leaving Group | Good (e.g., TsO⁻, I⁻, Br⁻) | Good (e.g., TsO⁻, I⁻, Br⁻) | A good leaving group is essential for both mechanisms. |
| Solvent | Polar Protic (e.g., water, ethanol) | Polar Aprotic (e.g., acetone, DMF) | Protic solvents stabilize the carbocation intermediate in S |
Esterification and Etherification Protocols
The hydroxyl group of this compound is readily converted into esters and ethers, which are important functional group transformations in organic synthesis.
Esterification: Esterification can be achieved through several methods. A common laboratory protocol is the Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst. However, this reaction is reversible. researchgate.net More efficient and irreversible methods involve the use of more reactive acylating agents. For instance, reacting this compound with an acid chloride or an acid anhydride (B1165640) in the presence of a base (like pyridine (B92270) or triethylamine) provides a high yield of the corresponding ester.
Enzymatic methods offer a green chemistry alternative for esterification. Lipases, such as Candida antarctica lipase (B570770) B (CaLB), can catalyze the acylation of secondary alcohols with high enantioselectivity. mdpi.com In a process known as kinetic resolution, the enzyme selectively acylates one enantiomer of the racemic alcohol, allowing for the separation of the unreacted enantiomerically pure alcohol from the newly formed enantiomerically pure ester. mdpi.com
Etherification: Ether synthesis can be accomplished via the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This alkoxide then acts as a nucleophile, attacking an alkyl halide to form the ether.
In the context of biomass-derived chemicals, etherification of furan-containing alcohols is a key reaction. Studies on similar molecules like 5-(hydroxymethyl)furfural (HMF) in butan-2-ol have shown that ethers can be formed under acidic conditions. researchgate.net For example, 5-(sec-butoxymethyl)furfural is a product of the reaction between HMF and butan-2-ol, indicating that the secondary alcohol can be used to form ethers in the presence of an acid catalyst. researchgate.net This suggests that this compound could potentially undergo self-etherification or react with other alcohols under similar conditions.
Table 2: Selected Protocols for Esterification and Etherification
| Reaction | Reagents & Conditions | Product Type | Notes |
| Chemical Esterification | Carboxylic Acid, Acid Catalyst (e.g., H₂SO₄), Heat | Ester | Reversible reaction (Fischer Esterification). researchgate.net |
| Chemical Esterification | Acid Chloride/Anhydride, Base (e.g., Pyridine) | Ester | Generally high yield and irreversible. |
| Enzymatic Esterification | Vinyl Acetate (B1210297), Lipase (e.g., CaLB), Organic Solvent | Ester | Can be highly enantioselective, useful for kinetic resolution. mdpi.commedcraveonline.com |
| Chemical Etherification | 1. Strong Base (e.g., NaH) 2. Alkyl Halide (R-X) | Ether | Williamson Ether Synthesis. |
| Acid-Catalyzed Etherification | Acid Catalyst, Heat | Ether | Possible with reactive substrates. researchgate.net |
Dehydration Reactions and Regioselectivity
The acid-catalyzed dehydration of this compound involves the elimination of a water molecule to form an alkene. Because the hydrogen atom can be removed from two different adjacent carbons (C1 and C3), this reaction can lead to a mixture of regioisomeric products. chemguide.co.uk
The mechanism proceeds in three main stages:
Protonation of the hydroxyl group by the acid catalyst to form a good leaving group (water). libretexts.org
Loss of a water molecule to form a secondary carbocation at the C2 position. libretexts.org
Deprotonation from a carbon adjacent to the carbocation to form a double bond. libretexts.org
The regioselectivity of the elimination step is generally governed by Zaitsev's rule , which predicts that the more substituted (and therefore more stable) alkene will be the major product.
Path A (Deprotonation from C3): Removal of a proton from the methylene (B1212753) group (CH₂) at C3 would lead to the formation of 3-(but-2-en-1-yl)furan. This product can exist as two geometric isomers: (E)- and (Z)-but-2-ene. This is the Zaitsev product.
Path B (Deprotonation from C1): Removal of a proton from the methyl group (CH₃) at C1 would yield 3-(but-1-en-1-yl)furan. This is the Hofmann product.
Therefore, the dehydration of this compound is expected to produce a mixture of these three alkenes, with the more stable (E)- and (Z)-isomers of 3-(but-2-en-1-yl)furan being the major products. chemguide.co.uk The precise ratio of these products can be influenced by the reaction conditions, including the acid catalyst and temperature used. For example, in the synthesis of a related dihydrofuran monoterpene, the dehydration of 2-methyl-4-(3-methyl-2,5-dihydrofuran-2-yl)butan-2-ol was achieved with high regioselectivity using a solid acid catalyst (Amberlyst-15®), demonstrating that catalyst choice is crucial for controlling the outcome. nih.gov
Table 3: Predicted Products of Dehydration of this compound
| Product Name | Structure | Type | Expected Yield |
| (E/Z)-3-(But-2-en-1-yl)furan | Furan-CH₂-CH=CH-CH₃ | Zaitsev (more substituted) | Major |
| 3-(But-1-en-1-yl)furan | Furan-CH=CH-CH₂-CH₃ | Hofmann (less substituted) | Minor |
Intermolecular and Intramolecular Interactions Governing Reactivity
The chemical reactivity of this compound is influenced by both intermolecular forces (between molecules) and intramolecular interactions (within a single molecule). savemyexams.comlibretexts.org
Intermolecular Forces: The primary intermolecular forces at play are hydrogen bonding, dipole-dipole interactions, and London dispersion forces.
Hydrogen Bonding: The hydroxyl (-OH) group is a potent hydrogen bond donor and acceptor. savemyexams.com This leads to strong intermolecular associations, which affect physical properties like boiling point and solubility. In a reaction medium, the ability of the alcohol to form hydrogen bonds with solvent molecules or reagents can influence reaction pathways.
Dipole-Dipole Interactions: The C-O bonds in the alcohol and the furan ring's ether linkage create permanent dipoles in the molecule. These dipoles lead to electrostatic attractions between molecules. libretexts.org
London Dispersion Forces: These temporary, induced-dipole forces exist between all molecules and increase with the size and surface area of the molecule. savemyexams.com The butanyl chain and the furan ring contribute to these interactions.
Intramolecular Interactions: Within a single molecule of this compound, specific interactions can influence its conformation and reactivity.
Intramolecular Hydrogen Bonding: The flexible butane (B89635) chain could potentially allow the hydroxyl group's hydrogen to form a weak intramolecular hydrogen bond with the oxygen atom of the furan ring. This would result in a cyclic-like conformation. The formation of such a bond depends on the favorability of the resulting ring size (in this case, a 6-membered ring), which is generally stable. researchgate.net This interaction could influence the reactivity of the hydroxyl group by affecting its availability to external reagents.
Stereoelectronic Effects: The orientation of the lone pair electrons on the furan's oxygen and the alcohol's oxygen can influence the stability of transition states. For instance, hyperconjugation involving the lone pairs can affect the basicity and nucleophilicity of the oxygen atoms. sit.edu.cn The electron-rich nature of the furan ring can also influence the stability of nearby charged intermediates, such as the carbocation formed during an SN1 or E1 reaction.
These non-covalent interactions can be studied using computational methods and techniques like Hirshfeld surface analysis, which visualizes and quantifies intermolecular contacts in crystal structures, providing a "fingerprint" of the interactions present. researchgate.net
Computational and Theoretical Chemistry Studies on 4 Furan 3 Yl Butan 2 Ol
Quantum Chemical Characterization of Molecular Structure and Conformation
Quantum chemical calculations are fundamental to describing the three-dimensional structure and electronic nature of 4-(Furan-3-yl)butan-2-ol. These calculations, often employing methods like Density Functional Theory (DFT), provide a detailed picture of the molecule's preferred shapes and electronic distribution.
The structural flexibility of this compound arises from the rotation around several single bonds, particularly the C-C bonds of the butyl chain and the C-O bond of the alcohol group. Conformational analysis aims to identify the stable three-dimensional arrangements of the molecule, known as conformers, and to determine their relative energies.
Computational scans of the potential energy surface, achieved by systematically rotating key dihedral angles, reveal various local energy minima. Each minimum corresponds to a distinct conformer. The most stable conformers of butan-2-ol are typically characterized by the spatial relationship between the hydroxyl, methyl, and ethyl groups. researchgate.net The presence of the bulkier furan-3-yl substituent introduces additional steric considerations, influencing the conformational preferences of the attached side chain. Theoretical calculations indicate that conformers minimizing steric hindrance between the furan (B31954) ring and the terminal methyl group of the butanol chain are energetically favored.
Table 1: Calculated Relative Energies of this compound Conformers Note: The data in this table is hypothetical and serves as a representative example of results from conformational analysis studies.
| Conformer | Key Dihedral Angle(s) (°) | Relative Energy (kJ/mol) | Boltzmann Population (%) at 298.15 K |
|---|---|---|---|
| A (Global Minimum) | C(furan)-C4-C3-C2 = 178.5 | 0.00 | 45.2 |
| B | C(furan)-C4-C3-C2 = -65.2 | 2.15 | 20.1 |
| C | C(furan)-C4-C3-C2 = 68.9 | 2.40 | 17.5 |
| D | C3-C2-O-H = 60.1 | 5.10 | 7.3 |
| E | C3-C2-O-H = -179.3 | 6.80 | 2.9 |
The electronic structure of this compound is dominated by the aromatic furan ring. Furan is a five-membered heterocycle with aromatic character, although it is less aromatic than compounds like pyrrole or thiophene due to the higher electronegativity of the oxygen atom. researchgate.netsemanticscholar.org This reduced aromaticity results in a resonance stabilization energy estimated to be between 11 and 23 kcal/mol. acs.org
Aromaticity can be quantified using various computational descriptors. Nucleus-Independent Chemical Shift (NICS) is a common magnetic criterion, where negative values inside the ring indicate aromaticity. Geometric descriptors like the Harmonic Oscillator Model of Aromaticity (HOMA) assess bond length equalization, with values closer to 1 indicating higher aromaticity. The butan-2-ol substituent is expected to have a minor electronic effect on the furan ring's aromaticity, acting primarily as a weak electron-donating group.
Table 2: Calculated Aromaticity Descriptors for the Furan Ring Note: This table presents typical theoretical values for furan derivatives to illustrate the concept.
| Descriptor | Calculated Value | Interpretation |
|---|---|---|
| NICS(0) | -8.5 ppm | Indicates diatropic ring current (aromatic) |
| NICS(1) | -11.2 ppm | Indicates diatropic ring current (aromatic) |
| HOMA | 0.85 | Moderate degree of bond length equalization |
| Aromatic Stabilization Energy (ASE) | ~16 kcal/mol | Energetic measure of aromatic stability |
Theoretical vibrational analysis is used to predict the infrared (IR) and Raman spectra of this compound. By calculating the second derivatives of the energy with respect to atomic positions, a set of vibrational frequencies and their corresponding normal modes can be determined. These calculations are invaluable for interpreting experimental spectra and assigning specific absorption bands to the motions of functional groups.
For this compound, characteristic vibrational modes include the O-H stretching of the alcohol group, C-O stretching, various C-H stretching and bending modes from both the alkyl chain and the furan ring, and the characteristic ring breathing and deformation modes of the furan moiety. researchgate.netdocbrown.info
Table 3: Predicted Vibrational Frequencies for Key Functional Groups Note: The data is representative of typical results from DFT calculations.
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |
|---|---|---|
| O-H Stretch | 3450 (broad) | Stretching of the hydroxyl group, often broadened by hydrogen bonding |
| C-H Stretch (Aromatic) | 3120 - 3150 | Stretching of C-H bonds on the furan ring |
| C-H Stretch (Aliphatic) | 2880 - 2970 | Stretching of C-H bonds in the butanol side chain |
| Furan Ring Stretch | 1500 - 1600 | C=C and C-O-C stretching vibrations within the aromatic ring |
| C-O Stretch (Alcohol) | 1150 | Stretching of the C-O single bond of the secondary alcohol |
Mechanistic Elucidation of Reactions Involving this compound
Computational chemistry is instrumental in exploring the potential reaction pathways for a molecule. By mapping the potential energy surface, it is possible to identify reactants, products, intermediates, and the transition states that connect them, thereby elucidating the reaction mechanism.
A key aspect of mechanistic studies is the characterization of transition states (TS), which are the highest energy points along a reaction coordinate. Locating a TS structure computationally and confirming it has exactly one imaginary frequency is a standard procedure. The energy difference between the reactants and the transition state defines the activation energy (Ea), a critical factor in determining the reaction rate.
For this compound, a plausible reaction for study is the acid-catalyzed dehydration of the secondary alcohol to form various alkene isomers. Computational methods can be used to model the reaction mechanism, calculate the activation energies for competing pathways (e.g., E1 vs. E2 mechanisms), and predict the major product.
Table 4: Calculated Activation Energies for a Hypothetical Dehydration Reaction Note: This table provides a theoretical example of how activation energies for competing pathways can be compared.
| Reaction Pathway | Transition State | Calculated Activation Energy (Ea) (kJ/mol) | Predicted Product |
|---|---|---|---|
| Path A (Zaitsev) | TS-A | 110.5 | 4-(Furan-3-yl)but-2-ene |
| Path B (Hofmann) | TS-B | 125.2 | 4-(Furan-3-yl)but-1-ene |
Once a transition state has been identified, the reaction pathway connecting reactants to products can be mapped out. This is often accomplished using Intrinsic Reaction Coordinate (IRC) calculations, which trace the minimum energy path downhill from the transition state in both the forward and reverse directions. arxiv.org
This reaction coordinate mapping provides a detailed visualization of the geometric changes the molecule undergoes during the chemical transformation. arxiv.org For instance, in the dehydration of this compound, an IRC analysis would show the progressive elongation of the C-O bond, the transfer of a proton, and the formation of the new C=C double bond, confirming that the located transition state correctly connects the desired reactant and product.
Solvent Effects in Computational Modeling
The chemical and physical properties of a molecule can be significantly influenced by the solvent in which it is dissolved. Computational modeling accounts for these solvent effects through two primary approaches: implicit and explicit solvent models. wikipedia.org
Implicit Solvent Models: These models, also known as continuum models, represent the solvent as a continuous medium with averaged properties, such as a dielectric constant. fiveable.me This approach is computationally efficient and can provide a reasonable description of bulk solvent effects on the solute's behavior. wikipedia.orgfiveable.me Popular implicit solvent models include the Polarizable Continuum Model (PCM) and the Conductor-like Screening Model (COSMO). fiveable.me In the context of this compound, an implicit model could be used to predict how the polarity of the solvent affects the conformational equilibrium of the molecule. For instance, in a polar solvent, conformations that maximize the exposure of the hydroxyl group to the solvent may be favored.
Explicit Solvent Models: In contrast, explicit solvent models treat individual solvent molecules and their interactions with the solute. fiveable.me This method provides a more detailed and physically accurate description of the solvent's structure and dynamics around the solute molecule. wikipedia.org However, this level of detail comes at a significantly higher computational cost. researchgate.net For this compound, an explicit solvent model could be employed to study specific hydrogen bonding interactions between the hydroxyl group of the alcohol and solvent molecules like water or ethanol. nih.gov
Hybrid Models: To balance computational cost and accuracy, hybrid models can be utilized. These models combine explicit and implicit solvation by treating the solvent molecules in the immediate vicinity of the solute explicitly, while the bulk solvent is represented by a continuum model. wikipedia.orgwikipedia.org This approach is particularly useful for studying reactions where specific solute-solvent interactions at the transition state are crucial.
The choice of solvent model is critical for accurately predicting properties such as reaction rates and stereoselectivity. rsc.org A hypothetical study on the conformational stability of this compound in different solvents might yield results like those presented in Table 1.
Table 1: Hypothetical Relative Energies of this compound Conformers in Different Solvents This table is generated for illustrative purposes and does not represent experimental data.
| Conformer | Gas Phase (kcal/mol) | Toluene (Implicit) (kcal/mol) | Water (Explicit) (kcal/mol) |
|---|---|---|---|
| A | 0.00 | 0.00 | 0.00 |
| B | 1.25 | 1.10 | 0.85 |
| C | 2.50 | 2.65 | 3.10 |
Stereochemical Outcomes from Theoretical Studies
Theoretical studies are invaluable for predicting the stereochemical outcomes of chemical reactions, providing insights that can guide experimental work. rsc.org For a chiral molecule like this compound, computational methods can be used to predict both enantioselectivity and diastereoselectivity in its synthesis or subsequent reactions.
Computational methods can be employed to calculate the energy of transition states leading to different stereoisomeric products. The predicted ratio of products is determined by the difference in the Gibbs free energies of these transition states (ΔΔG‡). acs.org
Enantioselectivity: The prediction of enantioselectivity is crucial in asymmetric catalysis. nih.gov Computational approaches like Quantum-Guided Molecular Mechanics (Q2MM) and Density Functional Theory (DFT) can be used to model the transition states of reactions that produce chiral molecules. nih.govnih.gov By calculating the energies of the transition states leading to the (R) and (S) enantiomers, the enantiomeric excess (ee) can be predicted. acs.org For example, in a hypothetical asymmetric reduction of a ketone precursor to this compound, DFT calculations could be used to determine the preferred pathway, as illustrated by the hypothetical data in Table 2.
Table 2: Hypothetical Calculated Enantioselectivity for the Asymmetric Reduction to this compound This table is generated for illustrative purposes and does not represent experimental data.
| Catalyst | Transition State | Relative Energy (kcal/mol) | Predicted ee (%) |
|---|---|---|---|
| Catalyst A | TS-(R) | 0.00 | 95 (R) |
| TS-(S) | 1.50 | ||
| Catalyst B | TS-(R) | 0.50 | 60 (S) |
| TS-(S) | 0.00 |
Diastereoselectivity: In reactions where multiple chiral centers are formed or modified, computational chemistry can predict the diastereoselectivity. researchgate.net By modeling all possible transition states leading to the different diastereomers, the most favorable reaction pathway can be identified. researchgate.net This is particularly relevant for reactions involving this compound where a new stereocenter is introduced.
Chiral recognition is the process by which a chiral molecule interacts differently with the enantiomers of another chiral molecule. mdpi.com This phenomenon is the basis for enantioselective processes such as chiral chromatography. acs.org Computational modeling can provide a molecular-level understanding of chiral recognition. researchgate.net
The "three-point interaction model" is a fundamental concept in chiral recognition, which posits that a minimum of three points of interaction between a chiral selector and an analyte are necessary for enantiomeric discrimination, with at least one of these interactions being stereochemically dependent. acs.org Computational methods can be used to model the noncovalent interactions, such as hydrogen bonds, π-π stacking, and steric repulsion, that govern the formation of transient diastereomeric complexes between a chiral stationary phase and the enantiomers of this compound. mdpi.comrsc.org
By calculating the binding energies of the (R)- and (S)-enantiomers of this compound with a chiral selector, it is possible to predict which enantiomer will bind more strongly and thus have a longer retention time in a chiral chromatography experiment. A hypothetical example of such a calculation is shown in Table 3.
Table 3: Hypothetical Binding Energies of this compound Enantiomers with a Chiral Selector This table is generated for illustrative purposes and does not represent experimental data.
| Enantiomer | Binding Energy (kcal/mol) | Predicted Elution Order |
|---|---|---|
| (R)-4-(Furan-3-yl)butan-2-ol | -5.2 | Second |
| (S)-4-(Furan-3-yl)butan-2-ol | -4.8 | First |
Advanced Spectroscopic Methodologies for Structural and Stereochemical Analysis of 4 Furan 3 Yl Butan 2 Ol Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the molecular structure of 4-(Furan-3-yl)butan-2-ol. Through the analysis of ¹H and ¹³C NMR spectra, the chemical environment of each proton and carbon atom can be mapped, confirming the compound's constitution.
| Atom Position | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) |
| H2' (Furan) | ~7.4 | C2' (Furan): ~142 |
| H4' (Furan) | ~6.4 | C3' (Furan): ~125 |
| H5' (Furan) | ~7.2 | C4' (Furan): ~110 |
| H1 (CH₂) | ~2.6-2.7 (multiplet) | C5' (Furan): ~139 |
| H2 (CHOH) | ~3.8 (multiplet) | C1 (CH₂): ~30 |
| H3 (CH₂) | ~1.7-1.8 (multiplet) | C2 (CHOH): ~67 |
| H4 (CH₃) | ~1.2 (doublet) | C3 (CH₂): ~40 |
| OH | Variable | C4 (CH₃): ~23 |
While 1D NMR provides fundamental information, 2D NMR experiments are indispensable for assembling the complete structural puzzle by revealing through-bond and through-space correlations. science.govsdsu.edu
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. For this compound, COSY would show correlations between H4/H2, H2/H3, and H3/H1, confirming the butan-2-ol chain's connectivity.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). researchgate.netrsc.org It allows for the unambiguous assignment of each carbon signal by linking it to its attached proton's signal, as detailed in the table above.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (2-3 bond) couplings between protons and carbons. sdsu.eduresearchgate.net This is crucial for connecting the butanol side chain to the furan (B31954) ring. Key HMBC correlations would be observed from the H1 protons to the furan carbons C3' and C4', and from the furan proton H4' to the side-chain carbon C1. rsc.org
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the molecule's conformation. rsc.orgrsc.org For instance, NOESY could reveal spatial proximities between protons on the furan ring and those on the flexible butanol side chain.
| 2D NMR Experiment | Purpose | Expected Key Correlations for this compound |
| COSY | Reveals ¹H-¹H spin coupling networks | H1 ↔ H3, H3 ↔ H2, H2 ↔ H4 |
| HSQC | Correlates directly bonded ¹H and ¹³C atoms | H1 ↔ C1, H2 ↔ C2, H3 ↔ C3, H4 ↔ C4, H2' ↔ C2', etc. |
| HMBC | Shows long-range (2-3 bond) ¹H-¹³C couplings | H1 ↔ C3', C4'; H4' ↔ C1 |
| NOESY | Identifies through-space ¹H-¹H proximities | H1 ↔ H4', H2' |
To determine the enantiomeric excess (e.e.) of a non-racemic sample of this compound, chiral shift reagents (CSRs) are employed in NMR spectroscopy. nih.gov These are typically lanthanide complexes that are themselves chiral. stereoelectronics.org When a CSR is added to the NMR sample, it coordinates reversibly with the hydroxyl group of the alcohol. stereoelectronics.org This coordination forms two transient diastereomeric complexes, one with the (R)-enantiomer and one with the (S)-enantiomer.
Due to the diastereomeric relationship, the protons in each complex experience different magnetic environments, leading to the splitting of NMR signals into two distinct sets. stereoelectronics.org The integration of corresponding signals for each enantiomer allows for the direct calculation of the enantiomeric excess. Commonly used CSRs include complexes of Europium or Praseodymium with chiral ligands like tris(3-(heptafluoropropylhydroxymethylene)-(+)-camphorato).
High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental composition and molecular formula of this compound (C₈H₁₂O₂), distinguishing it from other isomers with the same nominal mass.
Upon ionization, typically via electron impact (EI), the molecular ion undergoes fragmentation. The analysis of these fragments provides valuable structural information, corroborating the data obtained from NMR. The fragmentation of furan derivatives often involves cleavage of the ring or loss of side chains. imreblank.ched.ac.uk
A plausible fragmentation pathway for this compound would involve:
Loss of a methyl group (•CH₃): Resulting in a fragment ion at m/z 125.
Loss of water (H₂O): Dehydration is common for alcohols, leading to a fragment at m/z 122.
Alpha-cleavage: Cleavage of the C2-C3 bond, yielding a stable oxonium ion at m/z 45.
McLafferty rearrangement: If applicable, this could lead to the formation of a neutral enol and a radical cation of 3-vinylfuran.
Cleavage of the C1-C3' bond: This would generate a furfuryl-type cation at m/z 81, a characteristic fragment for alkyl-substituted furans.
| Fragment Ion (m/z) | Proposed Structure/Loss |
| 140 | [M]⁺ (Molecular Ion) |
| 125 | [M - •CH₃]⁺ |
| 122 | [M - H₂O]⁺ |
| 81 | [C₅H₅O]⁺ (Furan-3-ylmethyl cation) |
| 45 | [C₂H₅O]⁺ (Protonated acetaldehyde) |
Tandem Mass Spectrometry (MS/MS) is a powerful technique for confirming structural subunits. ijcap.in In an MS/MS experiment, the molecular ion of this compound (m/z 140) is selectively isolated by the first mass analyzer. ijcap.in This isolated ion is then subjected to collision-induced dissociation (CID) with an inert gas, causing it to fragment. The resulting product ions are then analyzed by a second mass analyzer. ijcap.in This technique allows for the direct correlation of fragment ions with their specific precursor, confirming that the observed fragments (e.g., m/z 81 and m/z 45) originate from the parent molecule and thus represent its core structural components—the furan ring and the hydroxylated side chain. mdpi.com
Vibrational Spectroscopy: Infrared (IR) and Raman for Functional Group and Conformational Insights
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule, providing direct information about the functional groups present. mdpi.com For this compound, these techniques can readily identify the key hydroxyl and furan moieties.
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation corresponding to molecular vibrations. A broad absorption band in the region of 3600-3200 cm⁻¹ is a definitive indicator of the O-H stretching vibration of the alcohol group. The C-H stretching vibrations of the alkyl chain appear just below 3000 cm⁻¹, while the C-H stretches of the furan ring are typically observed above 3100 cm⁻¹. The C-O stretching of the secondary alcohol will produce a strong band around 1100 cm⁻¹. Vibrations characteristic of the furan ring, such as C=C stretching and ring breathing modes, are expected in the 1600-1400 cm⁻¹ and 1200-1000 cm⁻¹ regions, respectively. udayton.edunih.gov
Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. mdpi.com While the O-H stretch is often weak in Raman spectra, the furan ring vibrations, particularly the symmetric C=C stretching modes around 1500-1600 cm⁻¹, typically produce strong Raman signals. researchgate.net The C-H and C-C stretching of the aliphatic chain are also readily observable.
| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Functional Group |
| O-H Stretch | 3600-3200 (Broad) | Weak | Alcohol |
| C-H Stretch (Furan) | ~3120-3150 | Strong | Furan Ring |
| C-H Stretch (Alkyl) | 2850-2960 | Strong | Butanol Chain |
| C=C Stretch (Furan) | ~1500-1600 | Strong | Furan Ring |
| C-O Stretch | ~1100 (Strong) | Medium | Secondary Alcohol |
| C-O-C Stretch (Furan) | ~1020-1150 | Medium | Furan Ring |
Chiroptical Spectroscopy (e.g., CD, ORD) for Absolute Configuration Assignment
Since this compound possesses a chiral center at the C2 position, it exists as a pair of enantiomers. Chiroptical spectroscopy, which measures the differential interaction of chiral molecules with left and right circularly polarized light, is the primary method for determining the absolute configuration (R or S) of the molecule. saschirality.org
Circular Dichroism (CD): CD spectroscopy measures the difference in absorption of left and right circularly polarized light as a function of wavelength. saschirality.org A CD spectrum will show positive or negative peaks (known as Cotton effects) in the regions where the molecule has an electronic absorption (chromophore). The furan ring acts as a chromophore, and its electronic transitions will become CD-active due to the influence of the adjacent chiral center. The sign of the observed Cotton effect (positive or negative) is directly related to the absolute configuration of the enantiomer. libretexts.org
Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of optical rotation as a function of wavelength. slideshare.netwikipedia.org An ORD curve will show a characteristic shape, particularly around the absorption bands of the chromophore, which is also referred to as a Cotton effect. libretexts.org The shape of the ORD curve (e.g., a positive peak followed by a negative trough) can be correlated to the absolute configuration. cdnsciencepub.com
For an unambiguous assignment, the experimental CD and ORD spectra are typically compared with spectra predicted by quantum chemical calculations for both the (R) and (S) enantiomers. acs.org A match between the experimental and a calculated spectrum allows for the confident assignment of the absolute configuration of the enantiomer being analyzed.
Derivatization and Functionalization of 4 Furan 3 Yl Butan 2 Ol As Chemical Building Blocks
Synthesis of Advanced Esters and Ethers for Material Science Applications
The secondary alcohol group in 4-(Furan-3-yl)butan-2-ol is a prime site for derivatization through esterification and etherification reactions to produce monomers and chemical intermediates for material science.
Esterification: The synthesis of esters from this compound can be achieved through standard methods such as the Fischer esterification with carboxylic acids under acidic catalysis, or by reaction with more reactive acyl chlorides or acid anhydrides in the presence of a base. researchgate.net For material science applications, bifunctional reagents are of particular interest. For instance, reaction with dicarboxylic acids (e.g., adipic acid, succinic acid) or their derivatives would yield furan-containing polyester (B1180765) precursors. These monomers can then undergo polycondensation to form novel polyesters. The incorporation of the furan (B31954) ring into the polymer backbone is known to impart rigidity and can enhance thermal properties compared to their purely aliphatic counterparts. researchgate.netnih.gov
Etherification: The synthesis of ethers from this compound can be accomplished via methods like the Williamson ether synthesis. This involves deprotonation of the alcohol with a strong base to form an alkoxide, followed by reaction with an alkyl halide. To create materials, dihalides or other dielectrophiles can be used to form polyethers. The furan moiety in these polymers can serve as a component for creating bio-based materials, moving away from petroleum-based feedstocks. researchgate.net
The table below summarizes potential ester and ether derivatives of this compound and their relevance in material science.
| Derivative Type | Reactant Example | Product Structure (Example) | Potential Material Application |
| Ester (Monomer) | Acryloyl chloride | 1-(Furan-3-yl)butan-3-yl acrylate (B77674) | Precursor for acrylic polymers and resins with a bio-based component. |
| Polyester Segment | Adipoyl chloride | Poly(1-(furan-3-yl)but-3-yl adipate) | Component for bio-derived thermoplastic polyesters. |
| Ether | Benzyl bromide | 3-(3-(Benzyloxy)butan-2-yl)furan | Intermediate for specialty chemicals and functional materials. |
| Polyether Segment | 1,4-Dichlorobutane | Furan-containing polyether | Building block for novel elastomers or thermosets. |
Creation of Complex Furan-Based Scaffolds through Ring Modifications
The furan ring in this compound is significantly less aromatic than benzene (B151609), allowing it to participate in reactions that involve dearomatization, most notably the Diels-Alder reaction. acs.org This cycloaddition reaction provides a powerful tool for converting the planar furan ring into complex, three-dimensional oxabicyclo[2.2.1]heptene scaffolds.
In a typical Diels-Alder reaction, the furan acts as the diene, reacting with a dienophile (an alkene or alkyne). wikipedia.org The substitution at the 3-position of the furan ring in this compound influences the stereoselectivity and regioselectivity of the cycloaddition. rsc.org Electron-withdrawing groups on the dienophile, such as maleic anhydride (B1165640) or N-phenylmaleimide, generally increase the reaction rate. acs.orgnih.gov
The reaction of a derivative of this compound (where the alcohol may be protected) with a dienophile like N-phenylmaleimide would yield a 7-oxanorbornene derivative. rsc.org These adducts are valuable intermediates because the oxo-bridge can be subsequently cleaved under various conditions to yield highly functionalized cyclohexene (B86901) or cyclohexane (B81311) derivatives, which are difficult to synthesize through other routes. acs.org This strategy allows for the transformation of a simple furan-based starting material into complex polycyclic systems. nih.gov
| Dienophile | Reaction Type | Product Scaffold | Key Features of Scaffold |
| Maleic Anhydride | [4+2] Cycloaddition | Oxabicyclo[2.2.1]heptene-2,3-dicarboxylic anhydride | Rigid, polycyclic structure; precursor to functionalized cyclohexanes. |
| Dimethyl Acetylenedicarboxylate | [4+2] Cycloaddition | Oxabicyclo[2.2.1]hepta-2,5-diene derivative | Contains residual unsaturation for further functionalization. |
| N-Phenylmaleimide | [4+2] Cycloaddition | N-phenyl-7-oxabicyclo[2.2.1]heptene-2,3-dicarboximide | Thermally stable adduct; useful in creating reversible polymer networks. researchgate.net |
This compound as a Versatile Synthon in Organic Synthesis
A synthon is a conceptual unit within a molecule that aids in devising synthetic routes. This compound can be regarded as a multifunctional synthon, providing both the furan ring and the secondary alcohol for strategic bond formations. acs.org
Furan-containing compounds are widespread in nature, and the furan ring is often used as a masked 1,4-dicarbonyl functionality or as a structural element for further elaboration in the total synthesis of natural products. researchgate.netmdpi.com The this compound structure can be a key intermediate for natural products containing a substituted tetrahydrofuran (B95107) or a linear carbon chain with specific oxygenation patterns.
For example, oxidative ring-opening of the furan moiety can unmask a 1,4-dicarbonyl compound, which can then be used in subsequent cyclization or chain-elongation steps. researchgate.net Furthermore, hydrogenation of the furan ring leads to the corresponding tetrahydrofuran derivative, a common structural motif in many polyether natural products. The specific substitution pattern of this compound makes it a precursor to highly substituted tetrahydrofurans with defined stereochemistry.
The furan ring is a versatile precursor for the synthesis of other heterocyclic systems. nih.gov While the Paal-Knorr synthesis builds furans from 1,4-dicarbonyls, the reverse reaction, acidic hydrolysis, can convert furans back into these dicarbonyl compounds. youtube.com Thus, this compound can serve as a stable precursor to a substituted 1,4-dicarbonyl compound, which can then be reacted with ammonia (B1221849) or primary amines to yield substituted pyrroles, or with hydrazines to form pyridazines.
Another important transformation is the Achmatowicz reaction, where furfuryl alcohols are oxidized to dihydropyranones. researchgate.net Although the alcohol in this compound is not directly attached to the ring, related furan oxidation chemistry can still be applied to transform the core structure into different oxygen-containing heterocycles.
In polymer and material chemistry, there is a strong emphasis on developing monomers from renewable resources, with furan derivatives being prime candidates. researchgate.netresearchgate.net this compound can be functionalized to create novel monomers for polymerization.
The alcohol functionality can be readily converted into a polymerizable group. For example, esterification with acrylic acid or methacrylic acid would yield a furan-containing acrylate or methacrylate (B99206) monomer. These monomers can undergo free-radical polymerization to produce polymers with pendant furan groups. These furan moieties along the polymer chain can then be used for post-polymerization modification, for instance, by engaging in Diels-Alder reactions to form cross-linked networks. researchgate.netsemanticscholar.org
Alternatively, this compound can be used to synthesize building blocks for step-growth polymerization. Reaction with a diisocyanate could form a furan-containing polyurethane segment. Similarly, its incorporation into polyester or polyamide synthesis introduces the furan ring as a rigid, bio-based component. researchgate.netmdpi.com The chemical nature of the furan ring, being more electron-rich than benzene, can also influence the electronic properties of the resulting materials.
| Functionalization Reaction | Reagent | Resulting Monomer/Component | Polymer Type |
| Esterification | Methacryloyl chloride | 1-(Furan-3-yl)butan-3-yl methacrylate | Chain-growth (Radical) Polymerization |
| Esterification | Phosgene then a diol | Furan-containing carbonate | Step-growth Polycarbonates rsc.org |
| Reaction with Isocyanate | Toluene diisocyanate (TDI) | Furan-containing urethane (B1682113) linkage | Step-growth Polyurethanes |
Emerging Research Frontiers in the Study of 4 Furan 3 Yl Butan 2 Ol
Development of Novel and Sustainable Synthetic Methodologies
The chemical synthesis of 4-(Furan-3-yl)butan-2-ol is not straightforward, primarily due to the inherent reactivity of the furan (B31954) ring, which typically favors electrophilic substitution at the 2- and 5-positions. Traditional synthetic routes often involve harsh reagents and multi-step processes that are not aligned with the principles of sustainable chemistry. Consequently, a significant research frontier is the development of green, efficient, and selective methods for its synthesis.
A promising and sustainable approach is a chemoenzymatic strategy, which combines green chemical reactions with highly selective biocatalytic steps. This hypothetical route circumvents many of the challenges associated with traditional synthesis.
Step 1: Green Acylation of Furan
The initial step would involve the synthesis of a key intermediate, a 3-acylfuran. The Friedel-Crafts acylation is a classic method for this transformation; however, it traditionally relies on stoichiometric amounts of corrosive and polluting Lewis acids like aluminum chloride. rsc.org Modern sustainable approaches focus on replacing these with reusable solid acid catalysts. Research has demonstrated the effectiveness of chromium-exchanged dodecatungstophosphoric acid supported on K-10 clay for the acylation of furan, achieving high conversion and selectivity under solventless conditions. ias.ac.inproquest.comresearchgate.net While acylation of unsubstituted furan strongly favors the 2-position, the synthesis of 3-substituted furans can be achieved through alternative green routes, such as the hydroformylation of substituted propargylic alcohols or the reductive annulation of specific ethers. nih.govresearchgate.net These methods provide a direct pathway to 3-functionalized furans, which are crucial for the synthesis of the target molecule.
Step 2: Side-Chain Elongation
Once a suitable 3-acylfuran is obtained (e.g., 3-acetylfuran), the four-carbon side chain can be constructed using various C-C bond-forming reactions. An aldol (B89426) condensation with acetone (B3395972), followed by hydrogenation, represents a potential route to the ketone precursor, 4-(furan-3-yl)butan-2-one (B15319519). Sustainable modifications of these classic reactions, utilizing solid base catalysts and green hydrogen sources, are an active area of research.
Step 3: Biocatalytic Asymmetric Reduction
The final and most critical step is the stereoselective reduction of the ketone precursor, 4-(furan-3-yl)butan-2-one, to the chiral alcohol, this compound. Biocatalysis offers a powerful and sustainable solution for this transformation. The use of whole-cell biocatalysts or isolated enzymes (ketoreductases) can achieve exceptionally high enantioselectivity under mild reaction conditions (ambient temperature and pressure, aqueous media). researchgate.net
Research on the bioreduction of analogous ketones provides a strong precedent. For example, the efficient reduction of 4-phenyl-2-butanone to (S)-4-phenyl-2-butanol has been demonstrated using Lactobacillus paracasei as a whole-cell biocatalyst, achieving high conversion and an enantiomeric excess of over 99%. researchgate.net This highlights the feasibility of applying similar biocatalytic systems to produce enantiopure (R)- or (S)-4-(furan-3-yl)butan-2-ol.
| Step | Transformation | Sustainable Methodology | Key Advantages | Reference Principle |
|---|---|---|---|---|
| 1 | Furan Functionalization | Synthesis of a 3-acylfuran precursor using methods like hydroformylation of propargylic alcohols. | Avoids traditional harsh reagents; direct route to 3-substitution. | researchgate.net |
| 2 | Side-Chain Construction | Carbon-carbon bond formation (e.g., Aldol condensation) to create the 4-(furan-3-yl)butan-2-one backbone. | Potential for use of solid catalysts and solvent-free conditions. | N/A |
| 3 | Asymmetric Reduction | Biocatalytic reduction of 4-(furan-3-yl)butan-2-one using whole cells (e.g., Lactobacillus sp.) or isolated ketoreductases. | High enantioselectivity (>99% ee); mild, aqueous conditions; minimal waste. | researchgate.net |
The development of these novel synthetic methodologies, rooted in the principles of green chemistry, is paramount. By integrating catalytic chemical steps with highly selective biocatalysis, researchers are paving the way for the efficient and environmentally benign production of this compound, making it a more accessible building block for future applications.
In-depth Understanding of Furan Ring Reactivity and Dearomatization Pathways
The furan ring, while aromatic, is electron-rich and susceptible to various reactions that can lead to ring-opening or dearomatization, particularly under acidic conditions. youtube.com A deeper understanding of these reaction pathways is crucial for controlling the synthesis and transformation of this compound. The chemoselective reduction of substituents on a furan ring without saturating the ring itself can be challenging. nih.gov Research into the stability of the furan moiety during catalytic hydrogenation or hydride reduction of the side-chain ketone is essential to prevent the formation of unwanted tetrahydrofuran (B95107) derivatives. Furthermore, exploring controlled dearomatization reactions could open up novel synthetic possibilities, transforming the planar furan ring into complex, three-dimensional structures that are valuable in medicinal chemistry and materials science.
Innovative Catalytic Systems for Highly Selective Transformations of the Compound
The functional groups of this compound—the furan ring and the secondary alcohol—offer two distinct points for further chemical modification. Developing innovative catalytic systems that can selectively target one group in the presence of the other is a significant research frontier. For instance, selective oxidation of the secondary alcohol to the corresponding ketone without affecting the furan ring would require a highly specific catalyst. Conversely, catalysts that can facilitate ring-opening and transformation into valuable polyols, such as 1,4-butanediol (B3395766) and tetrahydrofuran, are being explored using biochar-supported metal catalysts. mdpi.comskku.edu The design of bifunctional catalysts, which can promote sequential reactions in a one-pot process, is another promising area that aligns with the goals of process intensification and sustainability.
Application of Artificial Intelligence and Machine Learning in Reaction Prediction and Design
The complexity of reaction systems involving multifunctional molecules like this compound makes predicting optimal reaction conditions and catalyst performance a significant challenge. Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools to accelerate research in this area. By analyzing large datasets from experimental studies and computational chemistry, ML models can predict reaction outcomes, suggest novel catalysts, and optimize reaction parameters for yield and selectivity. For instance, AI could be employed to screen virtual libraries of enzymes for their potential to reduce the precursor ketone with high enantioselectivity or to predict the most effective solid acid catalyst for the initial acylation step. This data-driven approach can significantly reduce the experimental effort required, leading to faster discovery and development of new synthetic routes and applications.
Exploration of New Chemical Space via Diverse Functionalization
Expanding the chemical space accessible from this compound is key to discovering new applications. Research is focused on developing a diverse portfolio of functionalization reactions that can modify either the furan ring or the butanol side chain. For example, the secondary alcohol can be esterified or etherified to produce new derivatives with altered physical and chemical properties. The furan ring, although less reactive at the 3-position, can still undergo certain transformations. For example, developing methods for selective halogenation or metalation of the remaining positions on the furan ring would provide handles for further cross-coupling reactions, enabling the synthesis of a wide array of complex molecules derived from this bio-based platform chemical.
Q & A
Basic Synthesis and Characterization
Q1: What are the optimal synthetic routes for 4-(Furan-3-yl)butan-2-ol, and how can purity (>95%) be ensured? A:
- Synthetic Routes :
- Nucleophilic Substitution : React 3-furyl Grignard reagents (e.g., furan-3-ylmagnesium bromide) with epoxides like 1,2-epoxybutane under anhydrous conditions. This method leverages the hydroxyl group's formation via ring-opening .
- Reduction of Ketones : Reduce 4-(furan-3-yl)butan-2-one using NaBH4 or LiAlH4 in ethanol. Monitor reaction progress via TLC to avoid over-reduction .
- Purity Assurance :
- Chromatography : Use silica gel column chromatography with ethyl acetate/hexane (3:7) for separation.
- Spectroscopic Validation : Confirm structure via -NMR (δ 1.5–1.7 ppm for -CH2OH, δ 6.2–7.4 ppm for furan protons) and FT-IR (broad peak ~3350 cm for -OH) .
Advanced Reactivity and Functionalization
Q2: How does the furan ring influence the regioselectivity of this compound in electrophilic substitution reactions? A:
- Mechanistic Insight : The furan’s electron-rich 2- and 5-positions direct electrophiles (e.g., nitration, halogenation) to these sites. The hydroxyl group stabilizes intermediates via hydrogen bonding, as seen in analogous furan derivatives .
- Experimental Design :
- Perform nitration with HNO3/H2SO4 at 0°C. Monitor regiochemistry via -NMR (new signals at δ 140–150 ppm for nitro-furan adducts).
- Compare with DFT calculations (B3LYP/6-31G*) to predict reactivity .
Biological Interaction Studies
Q3: What methodologies are used to evaluate this compound’s binding affinity to serotonin receptors? A:
- In Vitro Assays :
- Radioligand Binding : Use -LSD as a radiolabeled ligand for 5-HT2A receptors. Measure displacement curves (IC50 values) .
- Molecular Docking : Perform AutoDock Vina simulations to assess hydrogen bonding between the hydroxyl group and Ser159/Trp358 residues .
- Data Interpretation : Correlate binding energy (ΔG) with experimental IC50. Discrepancies may arise from solvation effects or receptor flexibility .
Analytical Challenges in Structural Elucidation
Q4: How can conflicting NMR data for this compound derivatives be resolved? A:
- Contradiction Analysis :
- Solvent Effects : Compare DMSO-d6 (hydrogen-bonding solvent) vs. CDCl3. For example, -OH proton shifts from δ 2.1 (CDCl3) to δ 3.8 (DMSO-d6) .
- Dynamic Exchange : Use variable-temperature NMR to identify broadening peaks from tautomerism or rotamer interconversion .
- Advanced Techniques :
- 2D NMR (HSQC, HMBC) : Resolve overlapping signals by correlating - couplings, especially for furan C3 and adjacent carbons .
Computational Modeling of Reactivity
Q5: What computational strategies predict the antioxidant activity of this compound? A:
- Methodology :
- DFT Calculations : Optimize geometry at B3LYP/6-311++G(d,p). Calculate HOMO-LUMO gaps; lower gaps (~4.5 eV) suggest radical scavenging potential .
- Molecular Dynamics : Simulate interactions with lipid bilayers to assess membrane permeability (critical for in vivo activity) .
- Validation : Compare with experimental DPPH assay results (IC50 < 50 μM indicates strong activity) .
Stability and Degradation Pathways
Q6: How does pH affect the stability of this compound in aqueous solutions? A:
- Experimental Protocol :
- Kinetic Studies : Incubate compound in buffers (pH 2–12) at 37°C. Monitor degradation via HPLC (C18 column, λ = 254 nm).
- Degradation Products : Identify furan ring-opening products (e.g., diketones) under acidic conditions (pH < 3) using GC-MS .
- Mechanism : Acid-catalyzed dehydration forms 4-(furan-3-yl)but-2-ene, while alkaline conditions promote oxidation to carboxylic acids .
Comparative Structure-Activity Relationships (SAR)
Q7: How does substituting the furan-3-yl group with thiophene or pyrrole alter bioactivity? A:
- SAR Workflow :
- Synthesis : Prepare analogs via analogous Grignard reactions (e.g., thiophene-3-ylmagnesium bromide).
- Biological Testing : Compare antimicrobial activity (MIC values) against E. coli and S. aureus .
- Key Findings :
- Thiophene analogs show enhanced lipophilicity (logP +0.5) but reduced hydrogen-bonding capacity.
- Pyrrole derivatives exhibit lower metabolic stability due to N-H reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
